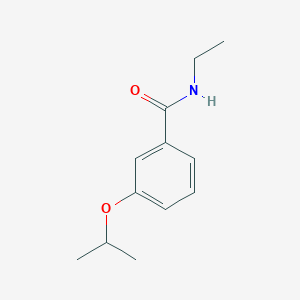
N-1,3-benzodioxol-5-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, also known as BDTA, is a compound that has been extensively studied for its potential applications in scientific research. BDTA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene regulation. This compound has also been shown to inhibit the activity of the proteasome, which is a cellular complex that plays a role in protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. In addition, this compound has been shown to increase the levels of certain neurotransmitters, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. In addition, this compound has been shown to have low toxicity in vitro, making it a relatively safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility and potency. Another area of interest is the study of the compound's effects on specific disease states, such as neurodegenerative diseases and cancer. Finally, there is potential for the use of this compound in the development of new therapeutic agents for a range of diseases.
Synthesis Methods
N-1,3-benzodioxol-5-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide can be synthesized using a variety of methods, including the Huisgen cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring, which can then be functionalized to produce this compound. Other methods for synthesizing this compound include the use of palladium-catalyzed cross-coupling reactions and the use of sulfur-containing reagents.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide has been used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-10(5-19-11-4-12-15-14-11)13-7-1-2-8-9(3-7)18-6-17-8/h1-4H,5-6H2,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJPMPNVHZNRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5318468.png)
![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5318474.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5318478.png)
![2-{4-[3-(4-butoxybenzoyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5318484.png)
![6-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5318489.png)
![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![methyl 2-methyl-7-(1-naphthyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5318514.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)
